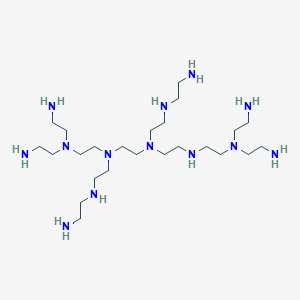

1,2-乙二胺与氮丙啶的聚合物

描述

Synthesis Analysis

Living Anionic Polymerization

Aziridine compounds can undergo living anionic polymerization, producing polymers with controlled molecular weights and low dispersities. Acetal-protected and sulfonamide-activated aziridines have been specifically used for this purpose, leading to the formation of functional poly(ethylene imine) derivatives (Rieger, Manhart, & Wurm, 2016).

Copolymerization and Conversion

The anionic ring-opening copolymerization of various aziridines allows for the synthesis of soluble random copolymers, which can be converted to linear poly(ethylenimine) (Reisman, Mbarushimana, Cassidy, & Rupar, 2016).

Molecular Structure Analysis

- Characterization of Polymers: Detailed structural characterization of aziridine-based polymers reveals the presence of specific functional groups and the successful formation of block copolymers through living polymerization behavior. Thermal analysis can be employed to track the deprotection steps in these polymers (Rieger, Manhart, & Wurm, 2016).

Chemical Reactions and Properties

- Regioselective Ring Opening: Cerium(III) chloride promotes the highly regioselective ring opening of aziridines, leading to the synthesis of 1,2-azidoalcohols and 1,2-azidoamines under mild conditions. This process showcases the reactivity and versatility of aziridine compounds in chemical synthesis (Sabitha, Babu, Rajkumar, & Yadav, 2002).

Physical Properties Analysis

- Polymerization Conditions: The polymerization of aziridines, such as 1-(2-hydroxyethyl)aziridine, can be influenced by various catalytic systems and conditions. Factors like the catalytic system's activity can impact the regularity and structure of the resulting polymer (Šakalytė, Reina, Giamberini, & Lederer, 2014).

Chemical Properties Analysis

- Polymerization Techniques: Different polymerization techniques, including anionic and radical polymerization, have been applied to aziridine monomers. This highlights the diverse chemical properties and applications of aziridine-based polymers in various fields, such as the synthesis of polyalkylenes with aziridine side groups (McLeod & Tsarevsky, 2016).

科学研究应用

氮丙啶的活性阴离子聚合: 1,2-乙二胺与氮丙啶的聚合物等氮丙啶使用活性阴离子聚合进行聚合,生成具有受控分子量和低分散性的聚合物。这些聚合物在脱保护后产生聚胺或多元醇结构,这在功能性聚合物应用中至关重要 (Rieger, Manhart, & Wurm, 2016)。

立体异构配合物的制备: 已经对使用 1,2-乙二胺衍生物合成立体异构配合物进行了研究,突出了化学多功能性和创建复杂分子结构的潜力 (Müller, Gust, Schönenberger, & Klement, 1991)。

含氮丙啶单体的自由基聚合: 在各种条件下对含氮丙啶苯乙烯单体的聚合进行的研究表明,创造 α-取代-β-氨基官能化材料的潜力,这在先进聚合物工程中很重要 (McLeod & Tsarevsky, 2016)。

用于传感应用的荧光配位聚合物: 已经合成了一种含有 1,2-乙二胺的锌-泛酸配位聚合物,用于对硝基苯酚和铜离子进行高选择性传感。此应用突出了此类聚合物在先进传感技术中的用途 (Ye et al., 2015)。

功能化聚合物的制备: 已经探索了包括与 1,2-乙二胺相关的在内的氮丙啶衍生物的阳离子聚合,以创建用于化学改性的多功能羟基化材料。这项研究表明了这些聚合物在制造各种化学改性产品中的效用 (Šakalytė, Reina, Giamberini, & Lederer, 2014)。

聚合物的合成和表征: 专注于聚[1-(2-羟乙基)氮丙啶]的合成和表征的研究强调了 1,2-乙二胺聚合物在制造适用于各种应用(包括金属离子分离)的功能性水溶性聚合物方面的潜力 (Rivas, Geckeler, & Bayer, 1991)。

作用机制

Target of Action

Polyethylenimines (PEIs) are a valuable class of polycations known for their highly positive charges . They have repetitive structural units, a wide molecular weight range, and flexible polymeric chains, which facilitate the customization of functional composites . PEIs have been rapidly used in a wide range of applications in the fields of biomedicine, biotechnology, and biomaterials science .

Mode of Action

PEIs interact with their targets through their highly positive charges . This interaction results in changes in the structure and function of the targets, leading to various effects depending on the specific application. For instance, in the field of biomedicine, PEIs are used for gene and drug delivery, bio-inhibitors, bio-separation, bioimaging, cell culture, and production of antibacterial and self-healing materials .

Biochemical Pathways

The biochemical pathways affected by PEIs are diverse and depend on the specific application. For example, in gene delivery, PEIs can facilitate the transport of genetic material into cells. In drug delivery, PEIs can enhance the cellular uptake of drugs. In bio-separation, PEIs can aid in the separation of biological molecules .

Pharmacokinetics

The pharmacokinetics of PEIs, including their absorption, distribution, metabolism, and excretion (ADME) properties, are complex and depend on various factors such as their molecular weight and structure . These properties can impact the bioavailability of PEIs and their ability to reach their targets.

Result of Action

The result of PEI’s action is the alteration of the function or structure of its targets, leading to various effects. For example, in gene delivery, the result of PEI’s action can be the successful delivery of genetic material into cells, leading to the expression of the delivered genes .

Action Environment

The action of PEIs can be influenced by various environmental factors. For instance, the pH and ionic strength of the environment can affect the charge of PEIs and thus their interaction with their targets . Additionally, the presence of other molecules in the environment can also influence the action of PEIs.

属性

IUPAC Name |

aziridine;ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.C2H5N/c3-1-2-4;1-2-3-1/h1-4H2;3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLOAOINZSFFAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1.C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25987-06-8 | |

| Record name | Ethylenediamine-ethylenimine copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25987-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70948889 | |

| Record name | Ethane-1,2-diamine--aziridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Polyethylenimine, ethylenediamine | |

CAS RN |

25987-06-8 | |

| Record name | 1,2-Ethanediamine, polymer with aziridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025987068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, polymer with aziridine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane-1,2-diamine--aziridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Ethanediamine, polymer with aziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[f,f]benzo[1,2:3,4:4,5:3,4]dipyrrolo[1,2-a:1,2-a]bisbenzimidazole-8,18-dione, 2,4,12,14-tetr](/img/no-structure.png)

![{[2-Oxo-1,2-bis(pyridin-2-yl)ethylidene]amino}thiourea](/img/structure/B1167698.png)

![Ethyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1167711.png)